N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide
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Overview
Description
N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the benzyl and ethylacetamide groups. Common reagents used in these reactions include thiophene derivatives, pyrimidine precursors, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target, leading to various biological effects. Further research is needed to elucidate the precise pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-benzyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- 2-(1,3-benzothiazol-2-ylthio)-N’-(4-propoxybenzylidene)acetohydrazide
- 3-benzyl-2-thioxo-5-(5-p-tolylamino-penta-2,4-dienylidene)-thiazolidin-4-one
Uniqueness
N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide stands out due to its unique combination of a thienopyrimidine core with benzyl and ethylacetamide groups This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds
Properties
Molecular Formula |
C23H23N3O3S2 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-benzyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide |
InChI |
InChI=1S/C23H23N3O3S2/c1-2-24(15-17-7-4-3-5-8-17)20(27)16-26-19-11-14-31-21(19)22(28)25(23(26)29)12-10-18-9-6-13-30-18/h3-9,11,13-14H,2,10,12,15-16H2,1H3 |
InChI Key |
UKMXABVNTVOBQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Origin of Product |
United States |
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